Methyl 6-bromo-2-naphthoate

Description

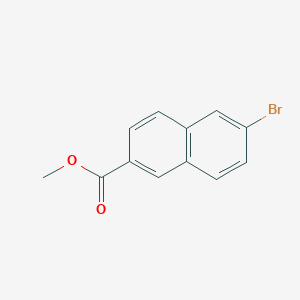

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBRLPXJZOGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357551 | |

| Record name | Methyl 6-bromo-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33626-98-1 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxycarbonylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-bromo-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YX2K4GR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 6-bromo-2-naphthoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-2-naphthoate is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its role as a crucial building block in the synthesis of pharmacologically active molecules, most notably Adapalene (B1666599). This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Identity and Properties

Methyl 6-bromo-2-naphthoate, a naphthalene (B1677914) derivative, is a versatile bifunctional molecule, featuring both a reactive bromine atom and a methyl ester group. These functional groups provide a platform for a variety of chemical transformations, making it a valuable starting material in multi-step syntheses.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 33626-98-1[1][2][3][4] |

| IUPAC Name | Methyl 6-bromonaphthalene-2-carboxylate[3] |

| Molecular Formula | C₁₂H₉BrO₂[1][2][3][4] |

| Synonyms | 6-Bromo-2-naphthalenecarboxylic Acid Methyl Ester, 6-Bromo-2-naphthoic Acid Methyl Ester, Methyl 6-Bromo-2-naphthalenecarboxylate[5][6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 265.11 g/mol [1][2][3][4] |

| Appearance | White to off-white crystalline powder[3][6] |

| Melting Point | 123-126 °C[2][3][6] |

| Boiling Point | 357.0 ± 15.0 °C at 760 mmHg[3][6] |

| Density | 1.492 ± 0.06 g/cm³[3][6] |

| Solubility | Slightly soluble in chloroform (B151607) and DMSO[3][6] |

| Purity | Commercially available in high purity, typically >98%[1] |

Chemical Structure:

The structure of Methyl 6-bromo-2-naphthoate consists of a naphthalene ring system with a bromine atom substituted at the 6-position and a methyl ester group at the 2-position.

Synthesis of Methyl 6-bromo-2-naphthoate

The most common laboratory-scale synthesis of Methyl 6-bromo-2-naphthoate involves the esterification of 6-bromo-2-naphthoic acid.

Experimental Protocol: Esterification of 6-bromo-2-naphthoic acid

This protocol describes the synthesis of Methyl 6-bromo-2-naphthoate via Fischer esterification.

Materials:

-

6-bromo-2-naphthalenecarboxylic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 6-bromo-2-naphthalenecarboxylic acid (1 equivalent).

-

Add anhydrous methanol to dissolve the starting material.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous sodium carbonate solution until the mixture is neutral.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Methyl 6-bromo-2-naphthoate as a white solid.[3]

Chemical Reactivity and Applications in Drug Development

The reactivity of Methyl 6-bromo-2-naphthoate is centered around its two functional groups: the bromo substituent on the aromatic ring and the methyl ester. The bromine atom is particularly useful for carbon-carbon bond formation through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid.

Synthesis of Adapalene

A primary application of Methyl 6-bromo-2-naphthoate is as a key intermediate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne. The synthesis involves a nickel-catalyzed cross-coupling reaction.

Caption: Synthetic pathway to Adapalene from Methyl 6-bromo-2-naphthoate.

Experimental Protocol: Synthesis of Adapalene Methyl Ester via Nickel-Catalyzed Cross-Coupling

This protocol outlines the coupling of Methyl 6-bromo-2-naphthoate with an organozinc reagent.

Materials:

-

Methyl 6-bromo-2-naphthoate

-

Magnesium turnings

-

1,2-dibromoethane

-

Zinc chloride

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1N)

-

Water

-

Reaction vessel with reflux condenser and addition funnel

Procedure:

-

Prepare the Grignard reagent by reacting 1-(5-bromo-2-methoxyphenyl)adamantane with magnesium turnings in anhydrous THF, initiated by a small amount of 1,2-dibromoethane.

-

Convert the Grignard reagent to the corresponding organozinc reagent by the addition of a solution of zinc chloride in THF.

-

To the solution of the organozinc reagent, add the NiCl₂(dppe) catalyst.

-

Slowly add a solution of Methyl 6-bromo-2-naphthoate in THF to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water, followed by 1N hydrochloric acid.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Adapalene methyl ester, which can be purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

Methyl 6-bromo-2-naphthoate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 6-position of the naphthalene core. This is a powerful method for generating libraries of compounds for drug discovery.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of Methyl 6-bromo-2-naphthoate with an arylboronic acid.

Materials:

-

Methyl 6-bromo-2-naphthoate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

-

Reaction vessel

Procedure:

-

To a reaction vessel, add Methyl 6-bromo-2-naphthoate (1 equivalent), the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Methyl 6-bromo-2-naphthoate. Representative spectroscopic data can be found in various online databases.

Table 3: Spectroscopic Data Resources

| Technique | Resource |

| ¹H NMR | ChemicalBook[7] |

| ¹³C NMR | - |

| IR | SpectraBase[8] |

| Mass Spectrometry | - |

Note: Direct spectral data is not provided here, but links to publicly available spectra are referenced. Researchers should consult these resources for detailed spectral information.

Conclusion

Methyl 6-bromo-2-naphthoate is a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a fundamental building block for the construction of complex molecular architectures with potential therapeutic applications. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WO2007072217A2 - Process for the preparation of adapalene and related compounds - Google Patents [patents.google.com]

- 6. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 7. Methyl 6-bromo-2-naphthoate(33626-98-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

physical and chemical properties of "Methyl 6-bromo-2-naphthoate"

An In-depth Technical Guide to Methyl 6-bromo-2-naphthoate

Abstract

Methyl 6-bromo-2-naphthoate is a polycyclic aromatic hydrocarbon derivative with significant applications in organic synthesis, particularly as a crucial intermediate in the pharmaceutical industry.[1] Its molecular structure, featuring a naphthalene (B1677914) core substituted with a bromine atom and a methyl ester group, provides a versatile platform for constructing more complex molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of Methyl 6-bromo-2-naphthoate, with a focus on its role in drug development for researchers, scientists, and pharmaceutical professionals.

Physical and Chemical Properties

Methyl 6-bromo-2-naphthoate is typically a white to off-white crystalline powder at room temperature.[1][3][4] It is characterized by its high purity, often exceeding 98%, which is essential for its applications in research and synthesis.[1][2] The compound should be stored in a sealed, dry environment at room temperature to maintain its stability.[1][5]

Identification and Structure

| Identifier | Value |

| IUPAC Name | Methyl 6-bromo-2-naphthoate[1] |

| CAS Number | 33626-98-1[1][3][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₂H₉BrO₂[1][3][6][8][9][10][11] |

| SMILES | COC(=O)c1ccc2cc(Br)ccc2c1[7][13] |

| InChI Key | JEUBRLPXJZOGPX-UHFFFAOYSA-N[7][13] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 265.1 g/mol [1][3][6][14] |

| Appearance | White to off-white crystalline powder[1][3][4][10] |

| Melting Point | 123-126 °C[1][3][5][7][13] |

| Boiling Point | 357.0 ± 15.0 °C at 760 mmHg (Predicted)[1][3][5] |

| Density | ~1.492 g/cm³[1][3][4][5] |

| Solubility | Slightly soluble in Chloroform and DMSO[1][3][5] |

| Flash Point | 169.7 °C[1] |

| Refractive Index | 1.634[1] |

Synthesis and Experimental Protocols

Several methods for the synthesis of Methyl 6-bromo-2-naphthoate have been reported. The most common approach involves the esterification of 6-bromo-2-naphthoic acid.

Protocol 1: Esterification of 6-bromo-2-naphthoic acid

This method involves the reaction of 6-bromo-2-naphthoic acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.[3][5][6]

Methodology:

-

Add 6-bromo-2-naphthalenecarboxylic acid (e.g., 10.0 mmol, 2.50 g) to a dry reaction flask.[5][6]

-

Dissolve the acid in anhydrous methanol (e.g., 20 mL).[5][6]

-

Slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise to the solution.[5][6]

-

Reflux the mixture overnight. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.[5][6]

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium carbonate until the system is neutral.[5][6]

-

Extract the product with ethyl acetate.[6]

-

Wash the organic phase sequentially with saturated aqueous sodium carbonate, water, and saturated aqueous sodium chloride.[6]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield the final product as a white solid.[6]

Caption: Workflow for the synthesis of Methyl 6-bromo-2-naphthoate.

Protocol 2: Synthesis from 2-Naphthoic Acid

An alternative synthesis starts from 2-naphthoic acid, which is esterified and then brominated.[1]

Methodology:

-

Mix 2-naphthoic acid with methanol and a suitable catalyst in a pressure vessel.[1]

-

Introduce argon gas, and control the pressure at 6 atmospheres and the temperature at 150°C for 60 minutes.[1]

-

Begin the dropwise addition of a mixed aqueous solution of sodium bromide and benzenesulfonic acid.[1]

-

Concurrently, begin the dropwise addition of a sodium hypobromite (B1234621) solution.[1]

-

After the addition is complete, raise the temperature and pressure to continue the reaction for several hours.[1]

-

Upon completion, the solid is filtered while hot. The filtrate is added to ice water and extracted with chloroform.[1]

-

The organic layer is dried with anhydrous sulfuric acid and concentrated to yield the product.[1]

Applications in Research and Drug Development

Methyl 6-bromo-2-naphthoate is a valuable building block in the synthesis of various organic compounds, including dyes and specialty chemicals.[3] However, its most prominent application is as a key intermediate in the synthesis of Adapalene.[1][3][5][8]

Intermediate for Adapalene Synthesis

Adapalene is a third-generation topical retinoid primarily used for the treatment of acne.[1][3] It is a derivative of naphthoic acid that selectively targets retinoic acid receptors (RARs), specifically RARβ and RARγ.[3][5] The synthesis of Adapalene involves a coupling reaction between Methyl 6-bromo-2-naphthoate and an adamantyl-containing Grignard or organozinc reagent, followed by saponification.[1] The bromine atom at the 6-position of the naphthalene ring is the key reactive site for this crucial carbon-carbon bond formation.[1][3]

Caption: Role of Methyl 6-bromo-2-naphthoate in Adapalene synthesis.

Other Synthetic Applications

The reactivity of the bromine atom and the ester group allows for further functionalization, making Methyl 6-bromo-2-naphthoate a versatile precursor for a range of derivatives.[1][2][3] It can be used to synthesize compounds such as:

-

6-vinyl-2-naphthalenecarbaldehyde[15]

-

Various substituted phenyl-naphthoates[15]

-

2-bromo-6-(bromomethyl)naphthalene[15]

-

6-iodo-2-naphthoic acid via an aromatic Finkelstein reaction followed by hydrolysis[5][15]

Chemical Reactivity

The chemical behavior of Methyl 6-bromo-2-naphthoate is dominated by the two functional groups attached to the stable naphthalene core:

-

Aryl Bromide : The bromine atom is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Negishi), which are fundamental for forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its use in synthesizing complex molecules like Adapalene.[1][3] It can also undergo reactions like the Finkelstein reaction to be converted to an iodo-derivative.[5][15]

-

Methyl Ester : The ester group can be easily hydrolyzed (saponified) under basic conditions to yield the corresponding carboxylic acid (6-bromo-2-naphthoic acid). It can also be reduced to an alcohol or react with organometallic reagents to form ketones.

Safety and Handling

Methyl 6-bromo-2-naphthoate is classified as a corrosive substance.[3] It is harmful if inhaled, swallowed, or in contact with skin, and it can cause burns.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Methyl 6-bromo-2-naphthoate is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties, established synthesis protocols, and versatile chemical reactivity make it an indispensable tool for researchers. Its critical role in the industrial production of Adapalene highlights its importance in the pharmaceutical sector, providing a robust platform for the development of new therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 6 Bromo 2 Naphthoate Powder Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 5. Methyl 6-bromo-2-naphthoate | 33626-98-1 [chemicalbook.com]

- 6. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 6-bromo-2-naphthoate 98 33626-98-1 [sigmaaldrich.com]

- 8. molkem.com [molkem.com]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 6-bromo-2-naphthoate, 98% | CymitQuimica [cymitquimica.com]

- 11. Methyl 6-Bromo-2-napthoate | LGC Standards [lgcstandards.com]

- 12. Methyl 6-bromo-2-naphthoate - CAS:33626-98-1 - Sunway Pharm Ltd [3wpharm.com]

- 13. Methyl 6-bromo-2-naphthoate 98 33626-98-1 [sigmaaldrich.com]

- 14. Methyl 6-bromo-2-naphthoate | 33626-98-1 | FM33203 [biosynth.com]

- 15. cenmed.com [cenmed.com]

An In-depth Technical Guide to Methyl 6-bromo-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-bromo-2-naphthoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines its chemical properties, experimental protocols for its synthesis, and its significant role in the development of therapeutic agents.

Core Compound Data

Methyl 6-bromo-2-naphthoate is a substituted naphthalene (B1677914) derivative with significant applications in organic synthesis.[1][2] Its chemical structure, characterized by a bromine atom and a methyl ester group on the naphthalene core, makes it a versatile building block for more complex molecules.[1][3]

| Identifier | Value | Source |

| IUPAC Name | Methyl 6-bromonaphthalene-2-carboxylate | [1] |

| CAS Number | 33626-98-1 | [1][4][5] |

| Molecular Formula | C12H9BrO2 | [1][4][5][6] |

| Molecular Weight | 265.10 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 123-126 °C | [1][7] |

| Boiling Point | 357.0±15.0 °C at 760 mmHg | [1][7] |

| Density | 1.492±0.06 g/cm³ | [1][7] |

| Solubility | Slightly soluble in chloroform (B151607) and DMSO | [1][7] |

Experimental Protocols

The synthesis of Methyl 6-bromo-2-naphthoate is most commonly achieved through the esterification of 6-bromo-2-naphthoic acid. The following protocol is a representative example of this synthetic route.

Synthesis of Methyl 6-bromo-2-naphthoate from 6-bromo-2-naphthoic acid [6][8]

Materials:

-

6-bromo-2-naphthoic acid (10.0 mmol, 2.50 g)

-

Anhydrous methanol (B129727) (20 mL)

-

Concentrated sulfuric acid (1 mL)

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Saturated aqueous sodium chloride

Equipment:

-

60 mL dry round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a 60 mL dry round-bottom flask, add 6-bromo-2-naphthoic acid (2.50 g, 10.0 mmol) and anhydrous methanol (20 mL).

-

Stir the mixture to dissolve the starting material.

-

Slowly add concentrated sulfuric acid (1 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for an extended period (overnight is recommended).

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium carbonate solution until the mixture is neutralized.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 6-bromo-2-naphthoate as a white solid.

Application in Drug Development: Synthesis of Adapalene

Methyl 6-bromo-2-naphthoate is a pivotal intermediate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne.[1][7] The synthesis involves a Suzuki coupling reaction between Methyl 6-bromo-2-naphthoate and an adamantyl-containing boronic acid derivative, followed by saponification.

The logical workflow for the synthesis of Adapalene from Methyl 6-bromo-2-naphthoate is illustrated below.

Caption: Logical workflow for the synthesis of Adapalene.

This compound's reactivity and structural features also make it a valuable precursor for the synthesis of dyes, pigments, and other specialty chemicals.[7] Its utility extends to various chemical reactions, including aromatic Finkelstein reactions, which can be used to produce other valuable intermediates.[7][8]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. innospk.com [innospk.com]

- 4. Methyl 6-bromo-2-naphthoate | 33626-98-1 | FM33203 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 6-bromo-2-naphthoate | 33626-98-1 [chemicalbook.com]

An In-depth Technical Guide to Methyl 6-bromo-2-naphthoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2-naphthoate is a synthetic organic compound that serves as a crucial building block in the synthesis of various complex molecules. Its naphthalene (B1677914) core, substituted with a bromo group and a methyl ester, provides two reactive sites for further chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the literature on Methyl 6-bromo-2-naphthoate, covering its discovery, synthesis, chemical and physical properties, and key applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

Methyl 6-bromo-2-naphthoate is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.[1]

| Property | Value | Reference |

| CAS Number | 33626-98-1 | [2] |

| Molecular Formula | C₁₂H₉BrO₂ | [2] |

| Molecular Weight | 265.10 g/mol | |

| Melting Point | 123-126 °C | [1] |

| Boiling Point | 357.0 ± 15.0 °C at 760 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and DMSO | [1] |

| Purity | Typically >98% |

Spectroscopic Data

The structural elucidation of Methyl 6-bromo-2-naphthoate is confirmed through various spectroscopic techniques. While specific peak data can be found in spectral databases, a summary of expected signals is provided below.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 6-bromo-2-naphthoate is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the ester group. The exact chemical shifts and coupling constants can be found in spectral databases such as ChemicalBook.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit signals for the carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, and the methyl carbon. This data is also available in specialized databases.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 6-bromo-2-naphthoate is characterized by absorption bands corresponding to the C-Br stretching, C=O stretching of the ester group, and C-H stretching of the aromatic and methyl groups.[3] Spectra are available for viewing on platforms like SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry data for Methyl 6-bromo-2-naphthoate would show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure. This information can be accessed through databases like ChemicalBook.[4] The presence of bromine would be indicated by a characteristic M+2 isotopic peak.[5]

Synthesis of Methyl 6-bromo-2-naphthoate

Several synthetic routes to Methyl 6-bromo-2-naphthoate have been reported in the literature. The most common method involves the esterification of 6-bromo-2-naphthoic acid.

Experimental Protocol: Esterification of 6-bromo-2-naphthoic acid

This protocol describes the synthesis of Methyl 6-bromo-2-naphthoate from 6-bromo-2-naphthoic acid using methanol (B129727) and a sulfuric acid catalyst.

Materials:

-

6-bromo-2-naphthoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of 6-bromo-2-naphthoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization to obtain pure Methyl 6-bromo-2-naphthoate.

A reported yield for a similar process is approximately 78.67% from methyl 6-bromo-2-naphthoate to the final Adapalene product, with the esterification step itself being a high-yielding reaction.[6]

Applications in Drug Discovery and Organic Synthesis

The primary application of Methyl 6-bromo-2-naphthoate is as a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used for the treatment of acne.[7]

Synthesis of Adapalene

The synthesis of Adapalene from Methyl 6-bromo-2-naphthoate typically involves a palladium- or nickel-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction.[7][8] In these reactions, the bromo group on the naphthalene ring is coupled with an organometallic reagent derived from 1-(4-methoxyphenyl)adamantane. The resulting ester is then saponified to yield Adapalene.[7]

Other Synthetic Applications

Beyond Adapalene synthesis, Methyl 6-bromo-2-naphthoate is a versatile intermediate for the synthesis of other complex organic molecules. The bromo substituent can be readily displaced or used in various cross-coupling reactions to introduce a wide range of functional groups. Some reported applications include its use in the synthesis of:

-

6-vinyl-2-naphthalenecarbaldehyde[9]

-

Substituted biaryl compounds[9]

-

Other naphthalene derivatives for materials science applications

Biological Activity of Methyl 6-bromo-2-naphthoate

While primarily used as a synthetic intermediate, some studies suggest that Methyl 6-bromo-2-naphthoate itself may possess biological activity. It has been reported to interact with the gamma-aminobutyric acid (GABA) receptor and exhibit antiproliferative effects.[10]

Interaction with GABA Receptors

Literature suggests that Methyl 6-bromo-2-naphthoate can bind to the GABA receptor.[10] The functional consequences of this binding, such as agonist or antagonist activity, require further investigation. A generalized protocol for a GABA receptor binding assay is outlined below.

Experimental Protocol: GABA Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of Methyl 6-bromo-2-naphthoate for the GABA receptor.

Materials:

-

Synaptic membrane preparation from a suitable tissue source (e.g., rat brain cortex)

-

[³H]muscimol (radioligand)

-

Methyl 6-bromo-2-naphthoate (test compound)

-

GABA (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of Methyl 6-bromo-2-naphthoate.

-

In assay tubes, combine the synaptic membrane preparation, a fixed concentration of [³H]muscimol, and varying concentrations of the test compound or GABA (for non-specific binding).

-

Incubate the tubes to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data to determine the IC₅₀ value of Methyl 6-bromo-2-naphthoate, which can be used to calculate its binding affinity (Ki).

Antiproliferative Effects

Methyl 6-bromo-2-naphthoate has also been reported to inhibit cell proliferation.[10] The mechanism of this effect is not yet fully elucidated. A standard method to assess antiproliferative activity is the MTT assay.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the use of the MTT assay to evaluate the effect of Methyl 6-bromo-2-naphthoate on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Methyl 6-bromo-2-naphthoate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Methyl 6-bromo-2-naphthoate and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control to determine the antiproliferative effect of the compound.

Conclusion

Methyl 6-bromo-2-naphthoate is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the industrial production of the anti-acne drug Adapalene. Its well-defined chemical properties and reactivity make it an important tool for medicinal chemists and researchers in materials science. Furthermore, preliminary reports of its own biological activities suggest that Methyl 6-bromo-2-naphthoate and its derivatives may warrant further investigation as potential therapeutic agents. The detailed protocols and compiled data in this guide serve as a comprehensive resource for professionals working with this important chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Methyl 6-bromo-2-naphthoate(33626-98-1) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Methyl 6-bromo-2-naphthoate(33626-98-1) MS spectrum [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 9. cenmed.com [cenmed.com]

- 10. Methyl 6-bromo-2-naphthoate | 33626-98-1 | FM33203 [biosynth.com]

An In-depth Technical Guide on the Solubility and Stability of Methyl 6-bromo-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2-naphthoate is a synthetic organic compound that serves as a crucial intermediate in the synthesis of various molecules, most notably Adapalene, a third-generation topical retinoid used in the treatment of acne. Its chemical structure, featuring a naphthalene (B1677914) core with bromo and methyl ester functional groups, makes it a versatile building block in medicinal chemistry and materials science. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the known solubility and stability characteristics of Methyl 6-bromo-2-naphthoate, supported by experimental protocols and graphical representations of its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-bromo-2-naphthoate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉BrO₂ | [1][2] |

| Molecular Weight | 265.11 g/mol | [3] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 123-126 °C | [4] |

| Boiling Point | 357 °C at 760 mmHg | [4] |

Solubility Profile

The solubility of Methyl 6-bromo-2-naphthoate has been qualitatively assessed in various common laboratory solvents. The compound exhibits good solubility in several organic solvents, while it is practically insoluble in water.[2][5] A summary of its solubility is provided in the table below.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Ethanol | Soluble | [2][5] |

| Acetone | Soluble | [2][5] |

| Water | Practically Insoluble | [2][6] |

| Tetrahydrofuran (THF) | Soluble | [7][8] |

Stability Profile

Methyl 6-bromo-2-naphthoate is a chemically stable compound under standard laboratory conditions.[1][6] However, its stability can be influenced by specific environmental factors such as temperature, light, and the presence of incompatible materials.

General Stability

The compound is stable under normal and recommended storage conditions.[1][2][6] It is advised to store Methyl 6-bromo-2-naphthoate in a dry, cool, and well-ventilated place, away from direct sunlight.[2]

Thermal Stability

Exposure to extremes of temperature should be avoided.[2] Thermal decomposition of Methyl 6-bromo-2-naphthoate can occur at high temperatures, leading to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[1][2]

Incompatible Materials

Methyl 6-bromo-2-naphthoate is incompatible with strong oxidizing agents.[2] Contact with such substances should be avoided to prevent potentially hazardous reactions.

A summary of the stability data is presented in the table below.

| Condition | Observation | Reference |

| Storage | Stable under recommended conditions (cool, dry, dark place) | [2] |

| High Temperature | Decomposes to form CO, CO₂, and HBr | [1][2] |

| Incompatible Materials | Reacts with strong oxidizing agents | [2] |

Experimental Protocols

Synthesis of Methyl 6-bromo-2-naphthoate

A common method for the synthesis of Methyl 6-bromo-2-naphthoate is through the esterification of 6-bromo-2-naphthoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Materials:

-

6-bromo-2-naphthoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-2-naphthoic acid in anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 6-bromo-2-naphthoate.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

References

- 1. fishersci.at [fishersci.at]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 33626-98-1 Name: Methyl 6-bromo-2-naphthoate [xixisys.com]

- 5. Page loading... [guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

Methyl 6-bromo-2-naphthoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 6-bromo-2-naphthoate (CAS No: 33626-98-1).[1] Intended for professionals in research and drug development, this document synthesizes critical safety data, outlines proper handling and storage procedures, and details emergency response protocols. It includes a summary of physical and chemical properties, hazard classifications, and personal protective equipment (PPE) recommendations. Furthermore, this guide presents an experimental protocol for a common synthetic application of Methyl 6-bromo-2-naphthoate and visual workflows for safe handling and experimental setup to ensure a secure laboratory environment.

Introduction

Methyl 6-bromo-2-naphthoate is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1] Its molecular structure, featuring a naphthalene (B1677914) core with a bromine substituent and a methyl ester group, makes it a key building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Notably, it is a crucial precursor in the production of Adapalene (B1666599), a third-generation retinoid used in the treatment of acne.[1][2] Given its reactivity and classification as a hazardous substance, a thorough understanding of its safety profile and proper handling is paramount for all personnel.

Hazard Identification and Classification

Methyl 6-bromo-2-naphthoate is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[3] |

Signal Word: Warning[3]

Pictogram:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Methyl 6-bromo-2-naphthoate is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | [1][4] |

| Molecular Weight | 265.10 g/mol | [1][4] |

| Appearance | White to off-white or beige crystalline powder/solid | [1][5] |

| Melting Point | 123-126 °C | [1][2][5][6] |

| Boiling Point | ~357.0 ± 15.0 °C (predicted) | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and DMSO. Insoluble in water. | [1][7] |

| Density | ~1.492 ± 0.06 g/cm³ (predicted) | [1] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling Methyl 6-bromo-2-naphthoate to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][8] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[8] Protective gloves (e.g., nitrile rubber) should be worn. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8] For weighing and handling of powder, a ventilated balance enclosure or a chemical fume hood is required. |

Handling Procedures

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Use non-sparking tools to prevent ignition.[8]

-

Wash hands thoroughly after handling.[3]

-

Take off contaminated clothing and wash it before reuse.[3][8]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[5][9]

-

The recommended storage temperature is between 10°C and 25°C.[10]

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of hazardous chemical powders like Methyl 6-bromo-2-naphthoate.

First-Aid Measures

In case of exposure, immediate medical attention is required. The following are first-aid measures to be taken.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3][8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[5][11]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[11]

-

Environmental Precautions: Should not be released into the environment.[11] Avoid release to the environment.[8]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[8]

Experimental Protocol: Synthesis of Methyl 6-bromo-2-naphthoate

This section provides a detailed methodology for the synthesis of Methyl 6-bromo-2-naphthoate via the esterification of 6-bromo-2-naphthoic acid.[8][12]

Materials and Equipment

-

6-bromo-2-naphthoic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure

-

To a dry round-bottom flask, add 6-bromo-2-naphthoic acid (1.0 eq).

-

Add anhydrous methanol to dissolve the starting material.

-

Slowly add concentrated sulfuric acid (catalytic amount) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution until the mixture is neutralized.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by crystallization.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Methyl 6-bromo-2-naphthoate.

Toxicological and Ecological Information

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Ecotoxicity: Harmful to aquatic life with long-lasting effects.[3] Avoid release to the environment.[8]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Conclusion

Methyl 6-bromo-2-naphthoate is a valuable chemical intermediate with known hazards. This technical guide emphasizes the importance of adhering to stringent safety and handling protocols to mitigate risks. By following the outlined procedures for personal protective equipment, handling, storage, and emergency response, researchers and scientists can work safely with this compound. The provided experimental protocol and workflows serve as practical tools for ensuring both personal safety and experimental integrity. A culture of safety and a thorough understanding of the chemical's properties are essential for all personnel involved in its use.

References

- 1. Page loading... [guidechem.com]

- 2. resources.psi-bfm.com [resources.psi-bfm.com]

- 3. cenmed.com [cenmed.com]

- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 5. WO2007072217A2 - Process for the preparation of adapalene and related compounds - Google Patents [patents.google.com]

- 6. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 7. Powder Handling - AirClean Systems [aircleansystems.com]

- 8. nbinno.com [nbinno.com]

- 9. ddpsinc.com [ddpsinc.com]

- 10. safety.duke.edu [safety.duke.edu]

- 11. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 12. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of Methyl 6-bromo-2-naphthoate: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 6-bromo-2-naphthoate, a crucial building block in the synthesis of various pharmaceutical compounds.

Methyl 6-bromo-2-naphthoate (CAS No: 33626-98-1) is a naphthalene (B1677914) derivative with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.11 g/mol .[1][2] Its structure, characterized by a bromine substituent on the naphthalene ring and a methyl ester group, makes it a versatile intermediate in organic synthesis. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for Methyl 6-bromo-2-naphthoate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data interpretation.

Synthesis of Methyl 6-bromo-2-naphthoate

A common synthetic route to Methyl 6-bromo-2-naphthoate involves the esterification of 6-bromo-2-naphthoic acid. In a typical procedure, 6-bromo-2-naphthoic acid is dissolved in anhydrous methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). Following the reaction, the mixture is cooled and neutralized with a saturated aqueous solution of sodium carbonate. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Methyl 6-bromo-2-naphthoate as a solid.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like Methyl 6-bromo-2-naphthoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: A small amount of the purified Methyl 6-bromo-2-naphthoate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: As Methyl 6-bromo-2-naphthoate is a solid, its IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, where the solid sample is placed directly on the ATR crystal.[4][5]

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated.

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

References

The Therapeutic Potential of Methyl 6-bromo-2-naphthoate: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Chemical Intermediate and its Derivatives in Dermatology, Oncology, and Neurology

Abstract

Methyl 6-bromo-2-naphthoate, a halogenated aromatic ester, has emerged as a pivotal starting material in the synthesis of a diverse range of biologically active molecules. While not therapeutically active in its own right, its chemical structure provides a versatile scaffold for the development of potent and selective drugs. This technical guide delves into the significant therapeutic applications stemming from Methyl 6-bromo-2-naphthoate, with a primary focus on the well-established dermatological agent, Adapalene. Furthermore, this document explores the promising preclinical findings of its derivatives as anticancer agents and modulators of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in oncology and neurology. Detailed experimental protocols, quantitative biological data, and mechanistic signaling pathways are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of Methyl 6-bromo-2-naphthoate derivatives.

Introduction

Methyl 6-bromo-2-naphthoate (CAS No: 33626-98-1) is a key chemical intermediate characterized by a naphthalene (B1677914) core functionalized with a bromo group at the 6-position and a methyl ester at the 2-position.[1] This specific arrangement of functional groups allows for a variety of chemical modifications, making it an attractive starting point for the synthesis of complex organic molecules with therapeutic potential.[2] The most prominent application of this compound is in the production of Adapalene, a third-generation synthetic retinoid widely used in the topical treatment of acne vulgaris.[1][3][4] Beyond dermatology, research has demonstrated that derivatives of Methyl 6-bromo-2-naphthoate exhibit significant biological activity in other therapeutic areas, including oncology and neurology. This guide will provide a detailed overview of these applications, supported by experimental data and mechanistic insights.

Dermatological Applications: The Synthesis of Adapalene

Adapalene is a potent and selective agonist of retinoic acid receptors (RARs), specifically RARβ and RARγ.[4] Its therapeutic effect in acne is attributed to its ability to normalize the differentiation of follicular epithelial cells, thereby preventing the formation of microcomedones.[5] Methyl 6-bromo-2-naphthoate is a crucial precursor in the multi-step synthesis of Adapalene.

Quantitative Data: Adapalene

While specific quantitative data for the direct precursor is not the focus, the efficacy of the final product, Adapalene, is well-documented.

| Compound | Therapeutic Target | Mechanism of Action | Primary Indication |

| Adapalene | Retinoic Acid Receptors (RARβ and RARγ) | Selective Agonist | Acne Vulgaris |

Experimental Protocol: Synthesis of Adapalene from Methyl 6-bromo-2-naphthoate

The synthesis of Adapalene from Methyl 6-bromo-2-naphthoate is a multi-step process that has been detailed in various patents.[6][7] A general, illustrative protocol is provided below.

Step 1: Coupling of Methyl 6-bromo-2-naphthoate with an Adamantyl-containing Grignard Reagent

-

Preparation of the Grignard Reagent: 2-(1-Adamantyl)-4-bromoanisole is reacted with magnesium turnings in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), under anhydrous conditions to form the corresponding Grignard reagent.

-

Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of Methyl 6-bromo-2-naphthoate in an appropriate solvent, typically in the presence of a nickel or palladium catalyst, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl2(dppe)).

-

Work-up and Purification: The reaction mixture is quenched with an aqueous solution, and the product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Step 2: Saponification to Adapalene

-

Hydrolysis: The methyl ester from Step 1 is hydrolyzed using a strong base, such as potassium hydroxide (B78521), in a mixture of water and an organic solvent like toluene.

-

Acidification and Isolation: The reaction mixture is cooled, and the potassium salt of Adapalene is isolated. This salt is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate Adapalene.

-

Purification: The crude Adapalene is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system.

Signaling Pathway: Adapalene Mechanism of Action

Adapalene exerts its therapeutic effects by modulating gene transcription. Upon entering a keratinocyte, it binds to the nuclear retinoic acid receptors RARβ and RARγ. This complex then heterodimerizes with the retinoid X receptor (RXR). The Adapalene-RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to the normalization of keratinocyte differentiation and a reduction in inflammation.

Anticancer Applications: Matrine (B1676216) Derivatives

Recent research has highlighted the potential of matrine derivatives synthesized using Methyl 6-bromo-2-naphthoate as potent anticancer agents. One such derivative, designated YF3-5, has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines.[1]

Quantitative Data: Anticancer Activity of Matrine Derivative YF3-5

The in vitro cytotoxic activity of YF3-5 was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| YF3-5 | A549 | Lung Cancer | 15.49 |

| YF3-5 | BT-20 | Breast Cancer | 16.67 |

| YF3-5 | MCF-7 | Breast Cancer | 16.13 |

| YF3-5 | U2OS | Osteosarcoma | 15.82 |

Data sourced from a 2017 study on matrine derivatives.[1]

Experimental Protocol: Synthesis of Matrine Derivative YF3-5

The synthesis of YF3-5 involves the reaction of matrine with Methyl 6-bromo-2-naphthoate in the presence of a strong base.[1]

-

Reaction Setup: Matrine is dissolved in anhydrous tetrahydrofuran (THF) in a dried, three-necked flask under a nitrogen atmosphere. The solution is cooled to 0°C.

-

Deprotonation: Lithium diisopropylamide (LDA) is added dropwise to the matrine solution and stirred for 30 minutes at 0°C.

-

Coupling: A solution of Methyl 6-bromo-2-naphthoate in anhydrous THF is added to the reaction mixture. The reaction is allowed to proceed for 3 hours at room temperature.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) eluent system.

Signaling Pathway: Anticancer Mechanism of Matrine Derivatives

The anticancer activity of matrine derivatives, including YF3-5, is multifaceted. It has been shown to induce apoptosis (programmed cell death), promote oxidative stress within cancer cells, and cause cell cycle arrest at the G1 phase.[1] While the precise signaling cascade for YF3-5 is still under investigation, the general mechanisms for matrine derivatives involve the modulation of key survival pathways such as PI3K/Akt and Wnt/β-catenin.

Neurological Applications: NMDA Receptor Modulators

Derivatives of 2-naphthoic acid, which can be synthesized from Methyl 6-bromo-2-naphthoate, have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[8] These modulators can be either positive (potentiating) or negative (inhibiting) and show varying degrees of selectivity for different NMDA receptor subtypes (GluN2A-D).[9] This opens up therapeutic possibilities for a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease, where NMDA receptor dysfunction is implicated.

Quantitative Data: NMDA Receptor Modulatory Activity

The following table presents IC50 values for representative 2-naphthoic acid derivatives, demonstrating their inhibitory potential at different NMDA receptor subtypes.

| Compound | GluN1/GluN2A IC50 (µM) | GluN1/GluN2B IC50 (µM) | GluN1/GluN2C IC50 (µM) | GluN1/GluN2D IC50 (µM) |

| UBP618 | ~ 2 | ~ 2 | ~ 2 | ~ 2 |

| UBP792 | > 10 | 10 | 4 | 2.9 |

Data sourced from studies on 2-naphthoic acid derivatives as NMDA receptor modulators.[2]

Experimental Protocol: General Synthesis of 2-Naphthoic Acid-Based NMDA Receptor Modulators

The synthesis of these modulators from Methyl 6-bromo-2-naphthoate typically involves an initial cross-coupling reaction to introduce diversity at the 6-position, followed by hydrolysis of the methyl ester to the carboxylic acid.

-

Cross-Coupling Reaction: Methyl 6-bromo-2-naphthoate can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with appropriate coupling partners (e.g., boronic acids, alkenes, alkynes) to introduce a wide range of substituents at the 6-position.

-

Saponification: The resulting substituted methyl 2-naphthoate (B1225688) is then hydrolyzed, typically using a base like sodium hydroxide or lithium hydroxide, to yield the corresponding 2-naphthoic acid derivative.

-

Purification: The final product is isolated by acidification and purified by recrystallization or chromatography.

Signaling Pathway: Allosteric Modulation of NMDA Receptors

2-Naphthoic acid derivatives act as allosteric modulators, meaning they bind to a site on the NMDA receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) agonist binding sites. This binding event induces a conformational change in the receptor, which in turn alters its function. Positive allosteric modulators (PAMs) can increase the channel's open probability or slow its deactivation, leading to enhanced synaptic transmission. Conversely, negative allosteric modulators (NAMs) can decrease channel activity. This mechanism offers a more subtle way to modulate neuronal excitability compared to direct channel blockers or antagonists.

Conclusion

Methyl 6-bromo-2-naphthoate is a demonstrably valuable and versatile starting material in medicinal chemistry. Its role in the commercial synthesis of the anti-acne drug Adapalene is well-established. Furthermore, the promising preclinical data for its derivatives as anticancer agents and as modulators of the NMDA receptor underscore its significant potential for the development of novel therapeutics in oncology and neurology. The synthetic accessibility and the chemical tractability of the naphthalene core provide a rich platform for further optimization and the generation of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding for researchers to explore and exploit the therapeutic potential of this important chemical scaffold.

References

- 1. Synthesis, biological evaluation and mechanism studies of matrine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and mechanism studies of matrine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Adapalene from Methyl 6-bromo-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene (B1666599), a third-generation synthetic retinoid, is a potent modulator of cellular differentiation, keratinization, and inflammatory processes. It is widely used in the topical treatment of acne vulgaris. The chemical structure of Adapalene is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. A key strategic bond formation in its synthesis involves the coupling of a naphthyl moiety with an adamantyl-substituted phenyl ring. This document provides detailed protocols for the synthesis of Adapalene utilizing "Methyl 6-bromo-2-naphthoate" as a key starting material, focusing on two prevalent and effective cross-coupling methodologies: the Negishi coupling and the Suzuki-Miyaura coupling.

Synthetic Strategies Overview

The synthesis of Adapalene from Methyl 6-bromo-2-naphthoate primarily involves a cross-coupling reaction to form the C-C bond between the naphthalene (B1677914) and the adamantyl-phenyl moieties, followed by the hydrolysis of the methyl ester to the final carboxylic acid.

Route 1: Negishi Cross-Coupling

This route involves the preparation of an organozinc reagent from an adamantyl-substituted aryl halide, which is then coupled with Methyl 6-bromo-2-naphthoate in the presence of a nickel or palladium catalyst.[1][2][3][4]

Route 2: Suzuki-Miyaura Cross-Coupling

This pathway utilizes the palladium-catalyzed reaction between an adamantyl-substituted phenylboronic acid (or its derivative) and Methyl 6-bromo-2-naphthoate.[2][4][5][6][7]

The intermediate product from both coupling reactions, Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate (Adapalene Methyl Ester), is then saponified to yield Adapalene.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize the quantitative data for the key steps in the synthesis of Adapalene via Negishi and Suzuki cross-coupling reactions.

Table 1: Negishi Cross-Coupling Reaction Parameters

| Parameter | Value | Reference |

| Reactants | ||

| 2-(1-adamantyl)-4-bromoanisole | 1.0 equiv | [3] |

| Magnesium | 1.1 equiv | [3] |

| Zinc Chloride (anhydrous) | 1.2 equiv | [3] |

| Methyl 6-bromo-2-naphthoate | 0.8 equiv | [3] |

| Catalyst | ||

| NiCl₂(dppe) | ~2 mol% | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | Room Temperature | [3][8] |

| Reaction Time | ~2 hours | [3][8] |

| Yield of Adapalene Methyl Ester | 78% | [1][3] |

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Parameter | Value | Reference |

| Reactants | ||

| 3-(1-Adamantyl)-4-methoxyphenylboronic acid | 1.2 equiv | [7] |

| Methyl 6-bromo-2-naphthoate | 1.0 equiv | [8] |

| Catalyst | ||

| Palladium Acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) | 1-2 mol% | [7] |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | [7][9] |

| Solvent | Tetrahydrofuran (THF) / Water | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 2-24 hours | [6][7][9] |

| Yield of Adapalene Methyl Ester | 78-90% | [9] |

Table 3: Saponification of Adapalene Methyl Ester

| Parameter | Value | Reference |

| Reactant | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 1.0 equiv |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Excess |

| Solvent | Methanol (B129727) / Water or Toluene | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 8-48 hours | [1] |

| Yield of Adapalene | 81-95% | [1] |

Experimental Protocols

Protocol 1: Synthesis of Adapalene via Negishi Cross-Coupling

This protocol is divided into two main stages: the formation of the Adapalene methyl ester via Negishi coupling and its subsequent saponification.

Stage 1: Synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate

Materials:

-

2-(1-adamantyl)-4-bromoanisole

-

Magnesium turnings

-

1,2-Dibromoethane (B42909) (for initiation)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Methyl 6-bromo-2-naphthoate

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-